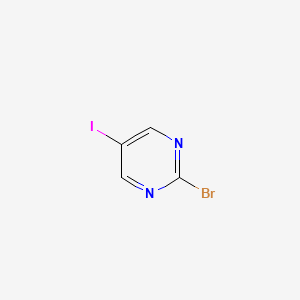

2-Bromo-5-iodopyrimidine

Description

The exact mass of the compound 2-Bromo-5-iodopyrimidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-5-iodopyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-iodopyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-5-iodopyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrIN2/c5-4-7-1-3(6)2-8-4/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBYJJKYNLWCQBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Br)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905856-70-4 | |

| Record name | 2-bromo-5-iodopyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-5-iodopyrimidine: A Technical Guide to a Versatile Synthetic Building Block

Introduction: The Strategic Value of Orthogonal Halogen Reactivity

In the landscape of modern medicinal chemistry and materials science, heterocyclic scaffolds are paramount. Among these, the pyrimidine core is a privileged structure, central to numerous therapeutic agents due to its ability to engage in critical hydrogen bonding interactions and serve as a bioisosteric replacement for other aromatic systems. 2-Bromo-5-iodopyrimidine (CAS No. 905856-70-4) emerges as a particularly strategic building block.[1] Its value lies not merely in its pyrimidine core, but in the distinct electronic environments and reactivity of its two halogen substituents. The presence of a bromine atom at the C-2 position and an iodine atom at the C-5 position provides synthetic chemists with a tool for sequential, regioselective functionalization, enabling the controlled and efficient construction of complex molecular architectures.

This guide provides an in-depth analysis of the chemical properties, synthesis, and reactivity of 2-Bromo-5-iodopyrimidine, offering field-proven insights and detailed protocols for its application in drug discovery and beyond. We will explore the fundamental principles governing its reactivity and demonstrate how to leverage its unique structure to accelerate the development of novel chemical entities.

Core Physicochemical and Safety Data

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective and safe utilization in any research endeavor. The key physicochemical properties of 2-Bromo-5-iodopyrimidine are summarized below.

Table 1: Physicochemical Properties of 2-Bromo-5-iodopyrimidine

| Property | Value | Source |

| CAS Number | 905856-70-4 | [1] |

| Molecular Formula | C₄H₂BrIN₂ | [1] |

| Molecular Weight | 284.88 g/mol | [1] |

| IUPAC Name | 2-bromo-5-iodopyrimidine | [1] |

| SMILES | C1=C(C=NC(=N1)Br)I | [1] |

| InChIKey | YBYJJKYNLWCQBW-UHFFFAOYSA-N | [1] |

Safety and Handling

2-Bromo-5-iodopyrimidine is an acutely toxic compound and must be handled with appropriate engineering controls and personal protective equipment (PPE). The Globally Harmonized System (GHS) classifications highlight several hazards.[1]

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[1]

-

Precautionary Measures: Handling should be performed in a certified chemical fume hood. Mandatory PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. Avoid inhalation of dust and any direct skin or eye contact.

Synthesis of 2-Bromo-5-iodopyrimidine

The synthesis of dihalogenated pyrimidines can be approached through various routes. While specific literature detailing the high-yield synthesis of 2-Bromo-5-iodopyrimidine is not abundant, a plausible and effective strategy involves the selective electrophilic iodination of a 2-bromopyrimidine precursor. This approach leverages the electron-deficient nature of the pyrimidine ring, which directs electrophilic attack.

Proposed Synthetic Protocol: Electrophilic Iodination

This protocol is based on established methods for the C-5 iodination of pyrimidine systems. The C-5 position is the most electron-rich carbon on the pyrimidine ring and is thus the most susceptible to electrophilic aromatic substitution.

Workflow: Synthesis via Electrophilic Iodination

Caption: Proposed workflow for the synthesis of 2-Bromo-5-iodopyrimidine.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2-bromopyrimidine (1.0 equiv.) in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer, add the iodinating reagent system. A common and effective system is molecular iodine (I₂, 1.1 equiv.) combined with a silver salt such as silver nitrate (AgNO₃, 1.2 equiv.), which generates a highly electrophilic iodine species.

-

Reaction Execution: Stir the mixture at room temperature. Gentle heating (e.g., 40-60 °C) may be required to drive the reaction to completion.

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove silver salts. The filtrate is then washed sequentially with an aqueous solution of sodium thiosulfate (to quench excess iodine) and brine.

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude solid is purified by flash column chromatography on silica gel to afford pure 2-Bromo-5-iodopyrimidine.

The Core Directive: Regioselective Reactivity

The synthetic power of 2-Bromo-5-iodopyrimidine is rooted in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The established order of reactivity for aryl halides towards the initial, rate-determining oxidative addition step is C–I > C–Br > C–Cl . This principle is the cornerstone of its utility, allowing for the selective functionalization of the C-5 position while leaving the C-2 bromo group untouched for a potential second, distinct transformation.

Caption: The principle of regioselective coupling based on halogen reactivity.

This predictable chemoselectivity enables a modular approach to synthesis. One can first perform a Suzuki, Sonogashira, Buchwald-Hartwig, or other cross-coupling reaction under mild conditions to install a desired group at the C-5 position. The resulting 2-bromo-5-substituted pyrimidine is itself a valuable intermediate that can then be subjected to a second coupling reaction, often under more forcing conditions (e.g., higher temperature, stronger base, or a more active catalyst system), to modify the C-2 position.

Key Synthetic Transformations: Field-Proven Protocols

The following protocols are self-validating systems designed for high-yield, selective functionalization of the C-5 position.

Protocol 1: Selective Sonogashira Coupling at C-5

The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds, introducing alkyne functionalities that are versatile handles for further chemistry, including click reactions or cyclizations.

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 2-Bromo-5-iodopyrimidine (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 equiv.), and a copper(I) co-catalyst, typically copper(I) iodide (CuI, 0.06 equiv.).

-

Evacuate and Backfill: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 3-5 cycles.

-

Reagent Addition: Add a degassed solvent, such as anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), followed by an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) (2.5 equiv.).

-

Substrate Addition: Add the terminal alkyne (1.2 equiv.) to the stirring mixture via syringe.

-

Reaction and Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 2-12 hours. Monitor progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, filter the reaction mixture through a pad of Celite® to remove catalyst residues, washing with an organic solvent (e.g., ethyl acetate). Concentrate the filtrate and purify the crude product by flash column chromatography to yield the 5-alkynyl-2-bromopyrimidine.

Protocol 2: Selective Suzuki-Miyaura Coupling at C-5

The Suzuki-Miyaura coupling is one of the most robust and widely used methods for constructing C-C bonds, particularly for introducing aryl or heteroaryl groups.

Step-by-Step Methodology:

-

Reaction Setup: In a flask, combine 2-Bromo-5-iodopyrimidine (1.0 equiv.), the desired aryl- or heteroarylboronic acid or ester (1.2 equiv.), and a base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).

-

Catalyst Addition: Add a palladium catalyst. For this selective transformation, a standard catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.) is often sufficient.

-

Inert Atmosphere & Solvents: Purge the vessel with an inert gas. Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).

-

Reaction Execution: Heat the mixture with vigorous stirring to 80-90 °C.

-

Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Once the starting material is consumed (typically 4-16 hours), cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to obtain the 5-aryl-2-bromopyrimidine.

Applications in Drug Discovery: A Scaffold for Innovation

While specific drugs containing the 2-Bromo-5-iodopyrimidine scaffold are not prevalent, its potential is inferred from the widespread use of related dihalogenated heterocycles in medicinal chemistry. The pyrimidine core is a known hinge-binding motif for many protein kinases, making its derivatives prime candidates for kinase inhibitor development in oncology and immunology.

The ability to perform sequential, orthogonal couplings allows for the systematic exploration of chemical space around the pyrimidine core. For example:

-

Fragment-Based Growth: A small fragment can be installed at the C-5 position via Suzuki coupling. The resulting compound can be tested for biological activity, and if it shows promise, the C-2 bromine can be used as a handle to "grow" the molecule and optimize its interaction with the biological target.

-

Diversity-Oriented Synthesis: A common 5-substituted-2-bromopyrimidine intermediate can be synthesized on a large scale and then reacted with a diverse library of coupling partners at the C-2 position to rapidly generate a large number of analogues for high-throughput screening.

Important Distinction: Isomeric Confusion

It is critical for researchers to distinguish 2-Bromo-5-iodopyrimidine from its isomer, 5-Bromo-2-iodopyrimidine (CAS 183438-24-6). The latter compound is more widely cited in the literature and is a key intermediate in the synthesis of the FDA-approved drug Macitentan, an endothelin receptor antagonist. In 5-Bromo-2-iodopyrimidine, the reactivity pattern is inverted: the C-2 iodo group is activated by the adjacent nitrogen atoms and is the more reactive site, with the C-5 bromo group being less reactive. Awareness of this isomeric difference is essential to ensure the correct reagent is selected for the desired synthetic outcome.

Conclusion

2-Bromo-5-iodopyrimidine represents a high-value tool for the advanced synthetic chemist. Its utility is defined by the predictable and exploitable difference in reactivity between its C-5 iodo and C-2 bromo substituents. By mastering the principles of regioselective cross-coupling, researchers can employ this reagent for the efficient, controlled, and modular synthesis of complex pyrimidine-containing molecules. This capability makes it an invaluable asset in the rational design of novel therapeutics, functional materials, and other high-value chemical entities.

References

- Nara, S. J., Jha, M., Brinkhorst, J., Zemneck, T. J., & Pratt, D. A. (2008). A simple Cu-catalyzed coupling approach to substituted 3-pyridinols and 5-pyrimidinols. The Journal of Organic Chemistry, 73(23), 9326–9333.

-

PubChem. (n.d.). 2-bromo-5-iodopyrimidine. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 5-Bromo-2-Iodopyrimidine: Properties and Applications. Retrieved January 3, 2026, from [Link]

Sources

2-Bromo-5-iodopyrimidine CAS number and structure

An In-Depth Technical Guide to 2-Bromo-5-iodopyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Introduction: In the landscape of modern medicinal chemistry and drug development, halogenated heterocycles serve as indispensable building blocks. Their unique electronic properties and propensity for selective functionalization make them powerful tools in the synthesis of complex molecular architectures. Among these, 2-bromo-5-iodopyrimidine stands out as a highly versatile and valuable intermediate. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity in key cross-coupling reactions, and its strategic application in pharmaceutical research.

Core Compound Identification and Properties

2-Bromo-5-iodopyrimidine is a dihalogenated pyrimidine characterized by the presence of a bromine atom at the C2 position and an iodine atom at the C5 position. This specific arrangement of halogens with differing reactivities is the cornerstone of its synthetic utility.

Chemical Structure:

Caption: Chemical structure of 2-bromo-5-iodopyrimidine.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 905856-70-4 | [1] |

| Molecular Formula | C₄H₂BrIN₂ | [1] |

| Molecular Weight | 284.88 g/mol | [1] |

| IUPAC Name | 2-bromo-5-iodopyrimidine | [1] |

| SMILES | C1=C(C=NC(=N1)Br)I | [1] |

| InChIKey | YBYJJKYNLWCQBW-UHFFFAOYSA-N | [1] |

| Appearance | White to light yellow solid (Expected) | |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, DCM) |

Synthesis of 2-Bromo-5-iodopyrimidine

While multiple synthetic routes to dihalogenated pyrimidines exist, a common and logical approach involves the sequential halogenation of a pyrimidine core or the transformation of existing halogenated precursors. A plausible and efficient synthesis of 2-bromo-5-iodopyrimidine can be conceptualized from commercially available 2-chloropyrimidine derivatives.

One established method for synthesizing a related isomer, 5-bromo-2-iodopyrimidine, involves the reaction of 5-bromo-2-chloropyrimidine with hydroiodic acid, which effectively replaces the chlorine with iodine.[2] A similar halogen exchange strategy can be employed for the target molecule. A patent for the preparation of 2-bromopyrimidines describes the effective conversion of 2-chloropyrimidines using hydrogen bromide in acetic acid.[3]

Proposed Synthetic Protocol (Halogen Exchange):

This protocol is a representative methodology based on established chemical transformations for analogous structures.

-

Step 1: Synthesis of 2-Bromo-5-chloropyrimidine from 2,5-Dichloropyrimidine

-

To a solution of 2,5-dichloropyrimidine (1.0 eq) in a suitable acidic solvent such as glacial acetic acid, add a solution of hydrogen bromide (30-33% in acetic acid, ~2.0-3.0 eq).

-

Stir the reaction mixture at a controlled temperature (e.g., 30-50 °C) for several hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., GC-MS or LC-MS) to observe the selective replacement of one chlorine atom.

-

Upon completion, pour the reaction mixture onto ice water to precipitate the product.

-

Neutralize the solution carefully with a base (e.g., sodium carbonate solution).

-

Extract the product with an organic solvent such as diethyl ether or dichloromethane.

-

Wash the combined organic phases with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-bromo-5-chloropyrimidine.

-

-

Step 2: Synthesis of 2-Bromo-5-iodopyrimidine

-

Suspend the crude 2-bromo-5-chloropyrimidine (1.0 eq) and sodium iodide (1.5-2.0 eq) in a solvent such as chloroform or acetonitrile.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add hydroiodic acid (57 wt. %, ~1.0 eq).

-

Allow the reaction to warm to room temperature and stir for 18-24 hours. Monitor the reaction for the disappearance of the starting material.

-

Upon completion, pour the mixture into a biphasic solution of ice water and a reducing agent (e.g., sodium thiosulfate solution) to quench unreacted iodine, followed by neutralization with a base (e.g., 10N NaOH).

-

Extract the aqueous layer with chloroform or dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

-

Purify the crude solid by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford pure 2-bromo-5-iodopyrimidine.

-

Chemical Reactivity and Synthetic Utility

The synthetic power of 2-bromo-5-iodopyrimidine lies in the differential reactivity of its two carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more susceptible to oxidative addition to a Pd(0) center than the C-Br bond. This reactivity hierarchy (I > Br > Cl > F) allows for highly regioselective, sequential functionalization of the pyrimidine ring.[4][5]

Caption: General workflow for sequential, regioselective cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organohalide and an organoboron compound. For 2-bromo-5-iodopyrimidine, this reaction can be tuned to selectively form a bond at the C5 position.

Mechanism Insight: The catalytic cycle begins with the oxidative addition of the more reactive C-I bond to the Pd(0) catalyst. This is followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the C5-arylated product, regenerating the Pd(0) catalyst.

Representative Protocol: Selective C5-Arylation

-

Reaction Setup: To an oven-dried flask, add 2-bromo-5-iodopyrimidine (1.0 eq), the desired arylboronic acid (1.1 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).[6]

-

Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

-

Solvent and Degassing: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).[6] Degas the resulting mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction: Heat the mixture to 80-90 °C and stir under an inert atmosphere. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to isolate the 2-bromo-5-arylpyrimidine product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[7][8] This reaction is exceptionally useful for introducing alkynyl moieties, which are prevalent in many bioactive molecules and can serve as handles for further transformations.

Mechanism Insight: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the C-I bond occurs. In the copper cycle, the terminal alkyne reacts with the Cu(I) salt to form a copper acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination yields the 5-alkynylpyrimidine.[9][10]

Representative Protocol: Selective C5-Alkynylation

-

Reaction Setup: In a flask under an inert atmosphere (N₂ or Ar), dissolve 2-bromo-5-iodopyrimidine (1.0 eq), the terminal alkyne (1.2-1.5 eq), and a copper(I) salt such as copper(I) iodide (CuI) (5-10 mol%) in an anhydrous amine solvent like triethylamine (Et₃N) or a mixture of THF and Et₃N.

-

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%).

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC/LC-MS).

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent like ethyl acetate.

-

Purification: Concentrate the filtrate and purify the crude product via flash column chromatography to yield the desired 2-bromo-5-alkynylpyrimidine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a critical transformation in the synthesis of pharmaceuticals.[11][12] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines.[13] After initial functionalization at the C5 position, the less reactive C-Br bond at the C2 position can undergo Buchwald-Hartwig amination under more forcing conditions.

Mechanism Insight: The catalytic cycle involves the oxidative addition of the C-Br bond to the Pd(0) complex, coordination of the amine, deprotonation by a strong, non-nucleophilic base to form a palladium amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[14][15]

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Representative Protocol: C2-Amination of a 5-Substituted-2-bromopyrimidine

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a vial or flask with the 5-substituted-2-bromopyrimidine starting material (1.0 eq), the desired amine (1.2 eq), a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 eq), and the palladium catalyst system. A common system is Pd₂(dba)₃ (1-2 mol%) with a specialized phosphine ligand like XPhos or RuPhos (2-4 mol%).

-

Solvent: Add an anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane.

-

Reaction: Seal the vessel and heat the mixture to a higher temperature (typically 100-120 °C). Stir until the reaction is complete as determined by LC-MS analysis.

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and quench carefully with water or saturated ammonium chloride solution.

-

Purification: Separate the layers and extract the aqueous phase. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.

Safety and Handling

Dihalogenated pyrimidines and pyridines require careful handling due to their potential toxicity.

-

Hazard Classification: Compounds like 2-bromo-5-iodopyridine are classified as harmful if swallowed, causing skin irritation, serious eye damage, and potential respiratory irritation.[16] Similar hazards should be assumed for 2-bromo-5-iodopyrimidine.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[17][18]

-

First Aid Measures:

-

Skin Contact: Immediately wash off with soap and plenty of water.[16]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[16]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[16][18]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents and direct light.[18][19]

Conclusion

2-Bromo-5-iodopyrimidine is a powerful and strategic building block for researchers in drug discovery and organic synthesis. Its well-defined regioselectivity, enabled by the differential reactivity of the C-I and C-Br bonds, allows for the controlled and sequential introduction of diverse functionalities. By mastering its application in cornerstone reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, chemists can efficiently construct complex, novel molecules, thereby accelerating the development of next-generation therapeutics. Adherence to strict safety protocols is paramount when handling this reactive and potentially hazardous intermediate.

References

- Google Patents. (n.d.). EP1411048A1 - Preparation of 2-bromo-pyrimidines and 2-iodo-pyrimidines.

-

PubChem. (n.d.). 2-Bromo-5-iodopyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 5-Bromo-2-Iodopyrimidine: Properties and Applications. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. Retrieved from [Link]

- Li, X., et al. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific Study of Science and Technology.

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-iodopyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Semantic Scholar. (n.d.). PYRIMIDINES. V. DEHALOGENATION AND NUCLEAR REDUCTION OF CERTAIN.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Chalcogen functionalized pyrimidine synthesis by three-component free radical chalcogenation and pyrimidine ring construction. Retrieved from [Link]

-

PubMed. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Retrieved from [Link]

-

MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

-

YouTube. (2020). Sonogashira cross-coupling reaction. ChemHelp ASAP. Retrieved from [Link]

-

BMC. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions.... Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

-

ACS Publications. (n.d.). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Pyrimidines. Part XXIII. Synthesis of pyrimido[4,5-b][16][19]oxazines by reaction of 4,5-diaminopyrimidine derivatives with α-halogeno-ketones. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

Sources

- 1. 2-Bromo-5-iodopyrimidine | C4H2BrIN2 | CID 22507583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. EP1411048A1 - Preparation of 2-bromo-pyrimidines and 2-iodo-pyrimidines - Google Patents [patents.google.com]

- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. youtube.com [youtube.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. name-reaction.com [name-reaction.com]

- 16. 2-Bromo-5-iodopyridine - Safety Data Sheet [chemicalbook.com]

- 17. 5-ブロモ-2-ヨードピリミジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

- 19. Page loading... [guidechem.com]

A Comprehensive Technical Guide to 2-Bromo-5-iodopyrimidine: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides an in-depth exploration of 2-Bromo-5-iodopyrimidine, a pivotal building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document elucidates the compound's core physicochemical properties, provides validated synthetic protocols, details its strategic application in pharmaceutical synthesis, and outlines robust analytical methodologies for its characterization.

Introduction: The Strategic Importance of 2-Bromo-5-iodopyrimidine

2-Bromo-5-iodopyrimidine is a dihalogenated pyrimidine derivative that has garnered significant attention in the field of organic synthesis, particularly in the development of novel therapeutic agents. Its structure, featuring two distinct halogen atoms on the pyrimidine core, offers a unique platform for selective and sequential functionalization. The differential reactivity of the C-Br and C-I bonds under various reaction conditions, most notably in palladium-catalyzed cross-coupling reactions, allows for the controlled and directional synthesis of complex molecular architectures.[1] This attribute makes it an invaluable intermediate in the construction of pharmacologically active molecules. A prime example of its significance is its role as a key precursor in the synthesis of Macitentan, a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[2]

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of 2-Bromo-5-iodopyrimidine is fundamental to its effective handling, storage, and application in synthesis. The key identifiers and properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₂BrIN₂ | [3][4] |

| Molecular Weight | 284.88 g/mol | [3][4] |

| CAS Number | 183438-24-6 | [4] |

| Appearance | White to light yellow solid | [5] |

| Melting Point | 99-103 °C | [4] |

| IUPAC Name | 2-bromo-5-iodopyrimidine | [3] |

| InChI | InChI=1S/C4H2BrIN2/c5-4-7-1-3(6)2-8-4/h1-2H | [3] |

| SMILES | Brc1cnc(I)nc1 | [4] |

Synthesis of 2-Bromo-5-iodopyrimidine: A Validated Protocol

The synthesis of 2-Bromo-5-iodopyrimidine is most commonly achieved through a halogen exchange reaction, starting from the more readily available 5-bromo-2-chloropyrimidine. This protocol is favored for its high yield and operational simplicity.

Reaction Principle and Causality

The conversion of 5-bromo-2-chloropyrimidine to 2-Bromo-5-iodopyrimidine relies on the Finkelstein reaction, a classic SNAr (Nucleophilic Aromatic Substitution) reaction. The iodide ion, typically from sodium iodide, acts as a potent nucleophile, displacing the chloride at the C2 position of the pyrimidine ring. The C2 position is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the two ring nitrogen atoms. The use of hydroiodic acid serves to facilitate the reaction, likely by protonating a ring nitrogen, further increasing the electrophilicity of the carbon bearing the chlorine atom. The reaction is driven to completion by the precipitation of sodium chloride in the organic solvent, according to Le Chatelier's principle.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[5]

Materials:

-

5-Bromo-2-chloropyrimidine

-

Sodium iodide (NaI)

-

Hydroiodic acid (HI, 57 wt%)

-

Chloroform (CHCl₃)

-

10 N Sodium hydroxide (NaOH) solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ice

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend 5-bromo-2-chloropyrimidine (1.0 eq) and sodium iodide (1.7 eq) in chloroform.

-

Initiation: Cool the suspension to 0 °C using an ice bath. Slowly add hydroiodic acid (0.85 eq) dropwise to the stirred mixture.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 20 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Pour the reaction mixture into a beaker containing a mixture of ice water and 10 N sodium hydroxide solution. Add chloroform and stir for 10 minutes to neutralize the excess acid and dissolve the product.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with chloroform.

-

Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield 2-Bromo-5-iodopyrimidine as a pale yellow solid. The product can be further purified by recrystallization if necessary.

Caption: Synthetic workflow for 2-Bromo-5-iodopyrimidine.

Applications in Drug Discovery: A Cornerstone for Complex Syntheses

The unique reactivity profile of 2-Bromo-5-iodopyrimidine makes it a highly valuable intermediate for the synthesis of complex pharmaceutical compounds.

Selective Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds is the cornerstone of 2-Bromo-5-iodopyrimidine's utility. The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond. This allows for selective cross-coupling reactions, such as Suzuki and Sonogashira couplings, to be performed at the 2-position, leaving the 5-bromo substituent intact for subsequent transformations.[1] This sequential functionalization strategy is a powerful tool for building molecular complexity in a controlled manner.

Case Study: Synthesis of Macitentan

2-Bromo-5-iodopyrimidine is a key building block in the synthesis of Macitentan, an orally active dual endothelin receptor antagonist.[6] In the synthetic route to Macitentan, the 2-position of a derivative of 2-Bromo-5-iodopyrimidine is involved in forming an ether linkage, while the 5-position is ultimately part of a biaryl system, highlighting the strategic importance of this dihalogenated intermediate.

Analytical Characterization: Ensuring Purity and Identity

Robust analytical characterization is crucial to confirm the identity and purity of 2-Bromo-5-iodopyrimidine, ensuring its suitability for downstream applications.

Chromatographic Methods: Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of 2-Bromo-5-iodopyrimidine and for monitoring reaction progress.

Exemplary HPLC Protocol:

-

Instrument: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the compound.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile) and filter through a 0.45 µm syringe filter before injection.

Spectroscopic Methods: Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of 2-Bromo-5-iodopyrimidine.

-

¹H NMR (300 MHz, CDCl₃): The expected spectrum would show two singlets in the aromatic region, corresponding to the two protons on the pyrimidine ring. A reported spectrum shows a singlet at δ 8.54 ppm (2H).[5]

-

¹³C NMR: The spectrum will show distinct signals for the four carbon atoms of the pyrimidine ring.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

-

Expected Mass: The monoisotopic mass is 283.84461 Da.[3]

-

Expected Isotopic Pattern: Due to the presence of bromine, a characteristic isotopic pattern with peaks at m/z and m/z+2 in an approximate 1:1 ratio for the molecular ion will be observed. A reported ESI+ mass spectrum shows M = 284.8.[5]

Caption: Logical workflow for the analytical characterization of 2-Bromo-5-iodopyrimidine.

Safety and Handling

2-Bromo-5-iodopyrimidine is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

2-Bromo-5-iodopyrimidine is a versatile and strategically important building block in organic synthesis, particularly for the development of pharmaceuticals. Its well-defined physicochemical properties, coupled with reliable synthetic protocols and the ability to undergo selective functionalization, make it an indispensable tool for medicinal chemists. A comprehensive understanding of its synthesis, characterization, and reactivity is key to leveraging its full potential in the discovery and development of new medicines.

References

- 1. 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-Bromo-5-iodopyrimidine | C4H2BrIN2 | CID 22507583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-ブロモ-2-ヨードピリミジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 5-Bromo-2-iodopyrimidine CAS#: 183438-24-6 [m.chemicalbook.com]

- 6. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

2-Bromo-5-iodopyrimidine reactivity and stability

An In-Depth Technical Guide to the Reactivity and Stability of 2-Bromo-5-iodopyrimidine

Abstract

This technical guide provides a comprehensive analysis of 2-bromo-5-iodopyrimidine, a pivotal heterocyclic building block in modern organic synthesis. We delve into the fundamental principles governing its reactivity, with a primary focus on the pronounced regioselectivity observed in palladium-catalyzed cross-coupling reactions. This document elucidates the stability, handling, and key physicochemical properties of the compound. Detailed, field-proven protocols for Suzuki-Miyaura and Sonogashira couplings are presented, accompanied by mechanistic insights and workflow visualizations. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this versatile dihalogenated pyrimidine.

Introduction: The Strategic Value of 2-Bromo-5-iodopyrimidine

2-Bromo-5-iodopyrimidine is a halogenated heterocyclic compound that has emerged as a strategically important intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors.[1][2] Its value lies in the differential reactivity of its two carbon-halogen bonds. The pyrimidine core is a privileged scaffold in medicinal chemistry, and the ability to selectively functionalize the C2 and C5 positions in a controlled, sequential manner opens avenues for the rapid construction of molecular diversity and the synthesis of highly tailored target compounds.[3] This guide will explore the chemical principles that enable this selectivity and provide practical methodologies for its application.

Physicochemical Properties and Stability

2-Bromo-5-iodopyrimidine is a solid at room temperature, typically appearing as a white to light yellow powder.[1] Understanding its physical properties and stability is crucial for its effective use and storage in a laboratory setting.

Table 1: Physicochemical Properties of 2-Bromo-5-iodopyrimidine

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₂BrIN₂ | [1][2][4] |

| Molecular Weight | 284.88 g/mol | [1][4] |

| Appearance | White to light yellow powder/solid | [1][5] |

| Melting Point | 99-103 °C | [1][5] |

| CAS Number | 183438-24-6 | [1][2] |

Stability and Storage

Proper storage is essential to maintain the integrity of 2-bromo-5-iodopyrimidine. The compound is known to be light-sensitive.[6] Therefore, it should be stored in a tightly sealed, opaque container to prevent photodegradation. For long-term stability, it is recommended to store the compound in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[2][6]

The Cornerstone of Reactivity: Regioselectivity

The synthetic utility of 2-bromo-5-iodopyrimidine is dominated by the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, particularly in palladium-catalyzed cross-coupling reactions. The established order of reactivity for oxidative addition to a palladium(0) center is C–I > C–Br >> C–Cl.[7][8][9] This hierarchy is primarily governed by the carbon-halogen bond dissociation energy; the C-I bond is significantly weaker than the C-Br bond, making it more susceptible to cleavage and subsequent reaction.[10]

This inherent reactivity difference allows for highly regioselective functionalization at the C5 position (the site of the iodine atom) under mild conditions, while leaving the more robust C-Br bond at the C2 position intact for subsequent transformations. This two-step functionalization capability is the molecule's most powerful feature.

Key Synthetic Transformations

The selective reactivity of 2-bromo-5-iodopyrimidine makes it an ideal substrate for sequential palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex, polysubstituted pyrimidines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organohalide and a boronic acid or ester, is a cornerstone of modern synthesis.[11][12] With 2-bromo-5-iodopyrimidine, this reaction proceeds with high selectivity at the C5 position.

Table 2: Typical Conditions for Selective Suzuki Coupling at C5

| Component | Example Reagent(s) | Molar Ratio (vs. Substrate) | Role |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | 0.02 - 0.05 (2-5 mol%) | Facilitates oxidative addition and reductive elimination |

| Coupling Partner | Arylboronic Acid | 1.1 - 1.5 | Source of the new aryl group |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2.0 - 3.0 | Activates the boronic acid for transmetalation |

| Solvent | 1,4-Dioxane, Toluene, DMF | - | Solubilizes reagents and facilitates reaction |

| Temperature | 80 - 110 °C | - | Provides energy to overcome activation barriers |

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-bromo-5-iodopyrimidine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

-

Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1 mixture). The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).[10]

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[8]

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-bromo-5-arylpyrimidine product.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[13][14] This reaction is co-catalyzed by palladium and copper(I) salts.[3] Similar to the Suzuki coupling, the reaction with 2-bromo-5-iodopyrimidine occurs selectively at the C5-iodide position.

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add 2-bromo-5-iodopyrimidine (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv), and the copper(I) co-catalyst (e.g., CuI, 0.05 equiv).

-

Reagent Addition: Add degassed solvent (e.g., THF or DMF) followed by a suitable amine base (e.g., triethylamine, 2.5 equiv).

-

Alkyne Addition: Add the terminal alkyne (1.2 equiv) to the mixture via syringe.

-

Reaction: Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) if necessary.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is often complete within 2-8 hours.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent like ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-bromo-5-alkynylpyrimidine.

Safe Handling and Toxicology

As with any laboratory chemical, proper safety precautions must be observed when handling 2-bromo-5-iodopyrimidine. The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2][4] It can cause skin and serious eye irritation.[4][5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6]

-

First Aid: In case of skin contact, wash off immediately with plenty of soap and water.[6][15] For eye contact, rinse cautiously with water for several minutes.[6][15] If inhaled, move the person to fresh air.[6][15] In all cases of significant exposure or if symptoms persist, seek immediate medical attention.[15]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[2][6]

Conclusion

2-Bromo-5-iodopyrimidine is a highly valuable and versatile building block for organic synthesis. Its utility is fundamentally rooted in the predictable regioselectivity afforded by the differential reactivity of its carbon-iodine and carbon-bromine bonds. This feature allows for the reliable and selective functionalization at the C5 position via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings, while preserving the C2-bromo position for further synthetic elaboration. By understanding the principles of its reactivity and adhering to the established protocols and safety measures outlined in this guide, researchers can effectively harness the synthetic power of this important intermediate to advance projects in drug discovery and materials science.

References

- MacCoss, M., & Baillie, T. A. (2004). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and. Journal of Medicinal Chemistry, 47(10), 2450-2468.

- Neufeldt, S. R., & Sanford, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.

- Sigma-Aldrich. (n.d.). 2-Bromo-5-iodopyridine 96.

- ChemicalBook. (2023). 2-Bromo-5-iodopyridine - Safety Data Sheet.

- TCI AMERICA. (2018). Safety Data Sheet: 5-Bromo-2-chloropyrimidine.

- Singh, K., Singh, K., & Balzarini, J. (2011). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 21(11), 3349-3352.

- Penghui. (n.d.). Exploring 5-Bromo-2-Iodopyrimidine: Properties and Applications.

- Fisher Scientific. (2011). Safety Data Sheet: 2-Bromo-5-iodopyridine.

- NINGBO INNO PHARMCHEM CO.,LTD. (2024). 5-Bromo-2-iodopyrimidine: Comprehensive Overview and Applications.

- Kelley, J. L., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(25), 8599-8601.

- Goudgaon, N. M., et al. (2010). Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs. ResearchGate.

- Fisher Scientific. (n.d.). Safety Data Sheet: 5-Bromo-2-chloropyrimidine.

- Norman, J. P., Larson, N. G., & Neufeldt, S. R. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. The Journal of Organic Chemistry, 85(10), 6527-6537.

- ResearchGate. (n.d.). Synthesis of N-substituted pyrimidinones 5 from diazadienium iodides 3.

- Tumkevicius, S., et al. (2004). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids.

- BenchChem. (2025). Application Notes and Protocols for Selective Suzuki Coupling at the 4-Position of 2-Bromo-4-iodopyridine.

- National Center for Biotechnology Information. (n.d.). 2-Bromo-5-iodopyrimidine. PubChem Compound Database.

- BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes.

- Frolova, L. V., et al. (2017). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. Bioorganic & Medicinal Chemistry Letters, 27(13), 2939-2942.

- ChemicalBook. (n.d.). 5-Bromo-2-chloropyrimidine.

- Taylor & Francis Online. (n.d.). Regioselectivity – Knowledge and References.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- Sigma-Aldrich. (n.d.). 5-Bromo-2-iodopyrimidine 97.

- Wikipedia. (n.d.). Sonogashira coupling.

- Google Patents. (2021). CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Rauf, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193.

- Kore, A. R., Senthilvelan, A., & Shanmugasundaram, M. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids, 34(2), 92-102.

- Google Patents. (2021). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.

- BenchChem. (2025). A Researcher's Guide to the Regioselective Functionalization of 2-Bromo-4-iodopyridine.

- BenchChem. (2025). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery.

- Chemistry LibreTexts. (2021). Sonogashira Coupling.

- National Center for Biotechnology Information. (n.d.). 2-Bromo-5-iodopyridine. PubChem Compound Database.

- G. T. N. Arts College. (2023). Design and Synthesis of Novel 2, 5-Substituted Pyrido[4,3-d]Pyrimidines: In silico, Anti-diabetic and Anti-inflammatory Studies. Oriental Journal of Chemistry, 39(5).

- Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling.

- Brown, D. J., & Ford, P. W. (1967). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Journal of the Chemical Society C: Organic, 568-572.

- BenchChem. (2025). Managing Regioselectivity in Reactions of 4-Bromo-2-chloro-6-iodopyridin-3-ol.

- Tokyo Chemical Industry. (n.d.). 2-Bromo-5-iodopyridine.

-

Kumar, S., et al. (2024). Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[15][16]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors. Bioorganic Chemistry, 149, 108043.

- Gronowitz, S., & Gunanwardana, G. (1984). Synthesis of 5-Substituted Pyrimidines. ortho-Directed Lithiation of Pyrimidine Derivatives.

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-Bromo-5-iodopyrimidine | C4H2BrIN2 | CID 22507583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-溴-2-碘嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. 2-Bromo-5-iodopyridine - Safety Data Sheet [chemicalbook.com]

- 16. spectrumchemical.com [spectrumchemical.com]

Spectroscopic Characterization of 2-Bromo-5-iodopyrimidine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-5-iodopyrimidine, a key heterocyclic building block in medicinal chemistry and materials science. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural characterization of this compound. The protocols described herein represent standard methodologies for acquiring such data, ensuring reproducibility and scientific rigor.

Introduction to 2-Bromo-5-iodopyrimidine

2-Bromo-5-iodopyrimidine (C₄H₂BrIN₂) is a disubstituted pyrimidine carrying two different halogen atoms at positions 2 and 5.[1][2] This substitution pattern offers distinct reactivity profiles for each halogen, making it a versatile intermediate for sequential cross-coupling reactions.[3] Accurate spectroscopic characterization is paramount for confirming the identity and purity of 2-Bromo-5-iodopyrimidine in any synthetic application. This guide serves as a reference for researchers, scientists, and drug development professionals working with this and related heterocyclic compounds.

Molecular Structure:

Caption: Molecular structure of 2-Bromo-5-iodopyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following NMR data are predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy, as direct experimental data for 2-Bromo-5-iodopyrimidine was not available in the referenced literature.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-Bromo-5-iodopyrimidine is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyrimidine ring. The electronegative nitrogen atoms and the halogen substituents will significantly deshield these protons, shifting them downfield.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.90 | s | - | H-4 |

| ~8.75 | s | - | H-6 |

Causality of Experimental Choices:

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice for routine ¹H NMR of small organic molecules due to its ability to dissolve a wide range of compounds and its relatively simple residual solvent peak.[4][5]

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

-

Dissolve approximately 5-10 mg of 2-Bromo-5-iodopyrimidine in 0.6-0.7 mL of CDCl₃ containing 0.03% (v/v) TMS in a clean, dry 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

Process the free induction decay (FID) with an exponential multiplication factor (line broadening) of 0.3 Hz to improve the signal-to-noise ratio without significantly degrading the resolution.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of 2-Bromo-5-iodopyrimidine is predicted to display four signals corresponding to the four carbon atoms of the pyrimidine ring. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the heavy atom effect of the halogens.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-4 |

| ~158 | C-6 |

| ~155 | C-2 |

| ~95 | C-5 |

Causality of Experimental Choices:

-

Decoupling: Proton decoupling is employed to simplify the spectrum by removing the C-H coupling, resulting in single sharp lines for each carbon atom.

-

Solvent: As with ¹H NMR, CDCl₃ is a suitable solvent.[4][5] The triplet centered at 77.16 ppm from the deuterium-carbon coupling serves as a convenient internal reference.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Prepare the sample as described for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

-

Acquire the spectrum on a spectrometer operating at a ¹³C frequency of 100 MHz or higher.

-

Use a standard proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

A pulse angle of 45-60 degrees and a relaxation delay of 2-5 seconds are typically used.

-

Acquire a larger number of scans (e.g., 1024 or more) compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the FID with a line broadening of 1-2 Hz.

-

Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

Disclaimer: The following IR data are predicted based on characteristic vibrational frequencies of similar aromatic and halogenated heterocyclic compounds.

The IR spectrum of 2-Bromo-5-iodopyrimidine is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | C-H stretching (aromatic) | Weak |

| 1600-1550 | C=N and C=C stretching (pyrimidine ring) | Medium |

| 1450-1350 | C=C and C=N stretching (pyrimidine ring) | Strong |

| 1200-1000 | C-H in-plane bending | Medium |

| ~850 | C-H out-of-plane bending | Strong |

| ~1050 | C-Br stretching | Medium |

| ~950 | C-I stretching | Medium |

Causality of Experimental Choices:

-

Technique: Attenuated Total Reflectance (ATR) is a modern, convenient technique for obtaining IR spectra of solid samples with minimal sample preparation.

Experimental Protocol: IR Spectroscopy (ATR)

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid 2-Bromo-5-iodopyrimidine sample onto the ATR crystal.

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

-

Record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Disclaimer: The following mass spectrometry data are predicted based on the isotopic abundances of bromine and the expected fragmentation patterns of halogenated pyrimidines.

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For 2-Bromo-5-iodopyrimidine, the mass spectrum will be characterized by a distinctive isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Predicted Mass Spectrometry Data:

| m/z | Ion | Relative Abundance (%) |

| 284/286 | [M]⁺ (Molecular ion) | High |

| 205 | [M - Br]⁺ | Moderate |

| 157/159 | [M - I]⁺ | Moderate |

| 79 | [C₄H₂N₂]⁺ | Low |

Causality of Experimental Choices:

-

Ionization Method: Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile, and thermally stable organic molecules. It typically produces a clear molecular ion and a rich fragmentation pattern that can be used for structural elucidation.

Experimental Protocol: Mass Spectrometry (EI-MS)

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionize the sample using a standard electron energy of 70 eV.

-

Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detect the ions and record the mass-to-charge ratio (m/z) and their relative abundances.

-

Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Caption: Predicted Fragmentation Pathway of 2-Bromo-5-iodopyrimidine in EI-MS.

Conclusion

The spectroscopic data presented in this guide, while predicted, provide a robust framework for the characterization of 2-Bromo-5-iodopyrimidine. The combination of NMR, IR, and MS provides complementary information that, when taken together, allows for the unambiguous identification and purity assessment of this important synthetic intermediate. The provided protocols are based on standard, validated methods in analytical chemistry, ensuring that researchers can confidently apply these techniques in their own laboratories.

References

-

PubChem. 2-Bromo-5-iodopyrimidine. National Center for Biotechnology Information. [Link]

-

PubChemLite. 2-bromo-5-iodopyrimidine (C4H2BrIN2). [Link]

-

RSC Publishing. 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses. Chemical Communications. [Link]

Sources

- 1. 2-Bromo-5-iodopyrimidine | C4H2BrIN2 | CID 22507583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 2-bromo-5-iodopyrimidine (C4H2BrIN2) [pubchemlite.lcsb.uni.lu]

- 3. 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. 5-Bromo-2-iodopyrimidine CAS#: 183438-24-6 [chemicalbook.com]

- 5. 5-Bromo-2-iodopyrimidine synthesis - chemicalbook [chemicalbook.com]

A Senior Application Scientist's Guide to the Key Chemical Reactions of 2-Bromo-5-iodopyrimidine

Abstract

2-Bromo-5-iodopyrimidine stands as a cornerstone heterocyclic building block for synthetic and medicinal chemists. Its utility is anchored in the differential reactivity of its two halogen atoms, enabling highly regioselective, sequential functionalization. The carbon-iodine bond at the 5-position is markedly more reactive toward palladium-catalyzed cross-coupling and metal-halogen exchange than the carbon-bromine bond at the 2-position. This guide provides an in-depth exploration of the principal reactions of 2-bromo-5-iodopyrimidine, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as metal-halogen exchange. By elucidating the mechanistic underpinnings, providing field-tested experimental protocols, and showcasing strategic applications, this document serves as a technical resource for researchers in drug discovery and materials science aiming to leverage this versatile intermediate for the synthesis of complex molecular architectures.

Introduction: The Strategic Value of Dihalogenated Pyrimidines

The pyrimidine nucleus is a privileged scaffold, integral to the structure of nucleic acids and a vast array of therapeutic agents and functional materials.[1][2] The strategic introduction of halogen atoms onto this ring system provides synthetic chemists with powerful handles for molecular elaboration via cross-coupling chemistry. 2-Bromo-5-iodopyrimidine (C₄H₂BrIN₂) is a particularly valuable intermediate due to the distinct electronic environments of its C-Br and C-I bonds.[3][4]

The greater polarizability and lower bond strength of the C-I bond compared to the C-Br bond render it significantly more susceptible to oxidative addition to a low-valent palladium(0) catalyst.[5] This reactivity differential is the lynchpin of its synthetic utility, allowing for selective functionalization at the C-5 position while preserving the C-2 bromine for subsequent transformations. This inherent regioselectivity provides an efficient and controlled pathway for the convergent synthesis of highly substituted pyrimidines, a critical advantage in multi-step synthetic campaigns.[[“]][7]

| Property | Value |

| Molecular Formula | C₄H₂BrIN₂ |

| Molecular Weight | 284.88 g/mol |

| Appearance | White to light yellow powder[4] |

| Melting Point | 99-103 °C[4] |

| Key Feature | Differential reactivity of C-I (position 5) and C-Br (position 2) bonds |

Synthesis of 2-Bromo-5-iodopyrimidine

The preparation of 2-bromo-5-iodopyrimidine is not a trivial one-step process but is achievable through established heterocyclic chemistry transformations. While a direct, one-pot synthesis from simple precursors is not widely reported, a logical and commonly employed strategy involves the halogenation of a pre-existing pyrimidine core. One such approach begins with the conversion of 5-bromo-2-chloropyrimidine.

Protocol 2.1: Synthesis via Halogen Exchange

This protocol describes the synthesis of 5-bromo-2-iodopyrimidine, a closely related isomer that illustrates the principles of halogen exchange. The synthesis of the title compound, 2-bromo-5-iodopyrimidine, would follow analogous logic, typically starting from 2-bromopyrimidine and employing a regioselective iodination step.

-

Charge Reactor: To a suspension of 5-bromo-2-chloro-pyrimidine (1.0 eq) and sodium iodide (1.7 eq) in a suitable solvent such as chloroform or acetonitrile, add hydroiodic acid (0.85 eq) at 0°C.[8]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 20-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

Work-up: Upon completion, pour the reaction mixture into a biphasic solution of ice water and a strong base (e.g., 10N NaOH) to neutralize the acid and quench the reaction.[8]

-

Extraction: Add an organic solvent like chloroform or dichloromethane and stir. Separate the organic phase, and extract the aqueous layer multiple times with the organic solvent.[8]

-

Purification: Combine the organic phases, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography to afford the final product as a pale yellow solid.[8]

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-5 Functionalization

The selective reaction at the C-5 iodo position is the most prominent feature of 2-bromo-5-iodopyrimidine's reactivity profile. This allows for the introduction of a wide array of carbon and nitrogen substituents through palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron species.[9][10] In the context of 2-bromo-5-iodopyrimidine, it provides a direct route to 5-aryl- or 5-vinyl-2-bromopyrimidines.

Causality: The reaction is initiated by the oxidative addition of the palladium(0) catalyst into the weaker C-I bond, which has a lower activation energy barrier than insertion into the C-Br bond.[11] The subsequent transmetalation with the boronic acid (activated by a base) and reductive elimination complete the catalytic cycle.[9][12]

Caption: Fig. 1: Suzuki-Miyaura Catalytic Cycle

-

Inert Atmosphere: To a reaction vessel, add 2-bromo-5-iodopyrimidine (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₃PO₄ or Na₂CO₃ (2.0-3.0 eq).[13] Purge the vessel with an inert gas (Nitrogen or Argon).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane, DME, or toluene, and water.[13]

-

Heating: Heat the mixture to 80-100°C and stir for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography on silica gel to obtain the 2-bromo-5-arylpyrimidine product.

| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3%) | K₃PO₄ | Dioxane/H₂O | 90 | ~95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2%) | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | ~92 |

| 3-Furanylboronic acid | Pd(PPh₃)₄ (3%) | K₃PO₄ | Dioxane/H₂O | 90 | ~88[11] |

| 2-Thienylboronic acid | Pd(OAc)₂/SPhos (2%) | K₂CO₃ | DME/H₂O | 100 | ~90 |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between 2-bromo-5-iodopyrimidine and a terminal alkyne.[14] This reaction is exceptionally useful for constructing arylalkyne structures, which are valuable precursors and pharmacophores. The reaction employs a dual catalytic system of palladium and copper(I).[15]

Causality: The palladium cycle mirrors that of the Suzuki coupling, beginning with oxidative addition at the C-I bond. Simultaneously, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium(II) complex, transferring the alkynyl group to the palladium center before reductive elimination yields the product.[14][16]

-

Inert Atmosphere: In a flask under an inert atmosphere, dissolve 2-bromo-5-iodopyrimidine (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) in a suitable solvent like THF or DMF.[17]

-

Reagent Addition: Add an amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), which also serves as a solvent in some cases. Then, add the terminal alkyne (1.1-1.2 eq) dropwise.

-

Reaction: Stir the mixture at room temperature to 50°C for 2-16 hours until the starting material is consumed (monitored by TLC/LC-MS).

-

Work-up: Quench the reaction with water or saturated ammonium chloride solution. Extract the product with an organic solvent.

-

Purification: Wash the organic phase with brine, dry, and concentrate. Purify the crude product via column chromatography to isolate the 2-bromo-5-alkynylpyrimidine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination facilitates the formation of C-N bonds, a critical transformation in pharmaceutical synthesis.[18] It allows for the coupling of primary or secondary amines at the C-5 position of 2-bromo-5-iodopyrimidine.

Causality: This reaction requires a palladium catalyst, a sterically hindered and electron-rich phosphine ligand, and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₂CO₃).[19] The catalytic cycle involves oxidative addition of Pd(0) into the C-I bond, coordination of the amine, deprotonation by the base to form a palladium amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[20][21]

Caption: Fig. 2: General Workflow for Buchwald-Hartwig Amination